molecular formula C10H14N2O B2911395 N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine CAS No. 1250142-96-1

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine

Cat. No.: B2911395
CAS No.: 1250142-96-1
M. Wt: 178.235
InChI Key: KNGPXHVTNMFVGH-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a bicyclic amine derivative featuring a 1,2-oxazole ring substituted with a cyclopropyl group at the 5-position and a cyclopropanamine moiety linked via a methyl group at the 3-position.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7(1)10-5-9(12-13-10)6-11-8-3-4-8/h5,7-8,11H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPXHVTNMFVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the oxazole ring . The cyclopropanamine group can then be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxazole ring and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs: N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine and N-[(2-Nitrophenyl)methyl]cyclopropanamine . Key differences lie in the heterocyclic systems and substituents, which influence physicochemical properties and reactivity.

Property N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine N-[(2-Nitrophenyl)methyl]cyclopropanamine
Molecular Formula Not explicitly provided (inferred: C10H13N3O) C12H15N3OS C10H12N2O2
Molecular Weight ~193 (estimated) 249.332 192.2
Heterocyclic Core 1,2-Oxazole 1,2,4-Oxadiazole None (aromatic nitro group)
Key Substituents Cyclopropyl (oxazole), cyclopropanamine 3-Methyl (oxadiazole), 2-thienylmethyl 2-Nitrophenyl
Electronic Effects Moderate electron-donating (cyclopropane) Electron-withdrawing (oxadiazole), π-conjugated (thienyl) Strong electron-withdrawing (nitro)
Potential Reactivity Stable under ambient conditions (assumed) Oxadiazole may undergo ring-opening under acidic conditions Nitro group prone to reduction

Physicochemical and Toxicological Insights

  • N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine: The 1,2,4-oxadiazole ring enhances metabolic stability compared to 1,2-oxazole due to stronger resistance to enzymatic degradation . No toxicity data are provided, but the sulfur atom in thienyl could pose oxidative stress risks.
  • Limited hazard data are available, though its stability under recommended storage conditions suggests moderate handling safety .

Biological Activity

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Molecular Structure

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a cyclopropyl group attached to an oxazole ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The oxazole moiety is known for its ability to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • CNS Activity : Research indicates that compounds containing oxazole rings often exhibit neuroactive properties. In one study, this compound demonstrated significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
  • Antitumor Activity : A patent application highlighted the use of similar compounds as reversible covalent inhibitors for cancer treatment. The oxazole group is believed to enhance the selectivity and potency against tumor cells .
  • Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses, making it a candidate for further investigation in autoimmune diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(5-Methyl-1,2-oxazol-3-yl)-N,N'-dimethylureaStructureAnticancer
1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepaneStructureCNS effects

Applications in Medicinal Chemistry

This compound has potential applications in various therapeutic areas:

  • Drug Development : The compound serves as a scaffold for designing new drugs targeting CNS disorders and cancer.
  • Biological Research : It can be utilized in studies exploring the interactions of cyclopropane and oxazole-containing compounds with biological systems.
  • Synthetic Chemistry : The compound may act as an intermediate in synthesizing more complex molecules.

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